N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a tosylpyrrolidinyl group, and an oxalamide moiety.
Preparation Methods
The synthesis of N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps. The synthetic route often starts with the preparation of the tosylpyrrolidinyl intermediate, followed by its coupling with the dimethylphenyl oxalamide derivative. The reaction conditions usually require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can be compared with other similar compounds, such as:
N1-(3,5-dimethylphenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide: Lacks the tosyl group, which may affect its reactivity and applications.
N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)acetamide: Contains an acetamide group instead of an oxalamide, leading to different chemical properties and uses
This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-15-6-8-20(9-7-15)30(28,29)25-10-4-5-19(25)14-23-21(26)22(27)24-18-12-16(2)11-17(3)13-18/h6-9,11-13,19H,4-5,10,14H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKONTNGMVOVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.